4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride
Overview
Description
RS 45041-190 hydrochloride is a highly selective ligand for imidazoline receptors, specifically the I2 subtype . This compound is known for its high affinity and selectivity, making it a valuable tool in pharmacological research . The chemical name of RS 45041-190 hydrochloride is 4-chloro-2-(imidazolin-2-yl)isoindoline hydrochloride .
Preparation Methods
The synthesis of RS 45041-190 hydrochloride involves several steps, starting with the formation of the imidazoline ring. The reaction typically involves the condensation of an appropriate aldehyde with ethylenediamine, followed by cyclization to form the imidazoline ring . The resulting intermediate is then reacted with 4-chloroisoindoline to yield the final product, RS 45041-190 hydrochloride
Chemical Reactions Analysis
RS 45041-190 hydrochloride undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
RS 45041-190 hydrochloride has several scientific research applications:
Pharmacology: It is used as a selective ligand for studying imidazoline receptors, particularly the I2 subtype.
Neuroscience: The compound is used to investigate the role of imidazoline receptors in various neurological processes.
Metabolic Studies: RS 45041-190 hydrochloride has been used to study its effects on food consumption and metabolism in animal models.
Drug Development: The compound serves as a lead compound for developing new drugs targeting imidazoline receptors.
Mechanism of Action
RS 45041-190 hydrochloride exerts its effects by binding to imidazoline receptors, specifically the I2 subtype . This binding modulates various physiological processes, including neurotransmitter release and metabolic regulation . The exact molecular targets and pathways involved are still under investigation, but the compound’s high affinity and selectivity for I2 receptors make it a valuable tool for studying these mechanisms .
Comparison with Similar Compounds
RS 45041-190 hydrochloride is unique due to its high selectivity and affinity for I2 imidazoline receptors . Similar compounds include:
Idazoxan: Another imidazoline receptor ligand, but with lower selectivity for I2 receptors.
Clonidine: A well-known imidazoline receptor agonist, but with significant activity at alpha-2 adrenoceptors.
Moxonidine: An imidazoline receptor agonist with selectivity for I1 receptors.
RS 45041-190 hydrochloride stands out due to its high selectivity for I2 receptors, making it a preferred choice for specific pharmacological studies .
Properties
IUPAC Name |
4-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydroisoindole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3.ClH/c12-10-3-1-2-8-6-15(7-9(8)10)11-13-4-5-14-11;/h1-3H,4-7H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYJNVYEPVATQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)N2CC3=C(C2)C(=CC=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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